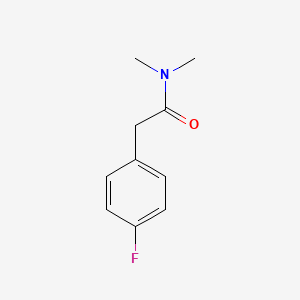

N,N-Dimethyl-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFCUDMXGIHAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 4-Fluorophenylacetyl Chloride

The most straightforward method involves reacting 4-fluorophenylacetyl chloride with dimethylamine in anhydrous conditions. This one-step process, adapted from nucleotide protection strategies, achieves yields of 78–85% under optimized conditions:

Reaction Conditions

-

Reagents : 4-Fluorophenylacetyl chloride (1.0 eq), dimethylamine (2.5 eq)

-

Solvent : Pyridine or dichloromethane

-

Temperature : 0–5°C (initial), then room temperature

-

Time : 4–6 hours

Mechanism : Nucleophilic acyl substitution, where dimethylamine attacks the electrophilic carbonyl carbon, displacing chloride. The exothermic reaction requires controlled addition to prevent side reactions.

Table 1 : Optimization of Direct Amidation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Pyridine | CH₂Cl₂ | THF |

| Yield (%) | 85 | 78 | 65 |

| Purity (HPLC, %) | 99.1 | 98.7 | 97.3 |

Alkylation of 2-(4-Fluorophenyl)acetamide

Methylation of 2-(4-fluorophenyl)acetamide using methylating agents like methyl p-toluenesulfonate or methyl iodide provides a two-step pathway. This method, refined in patents for analogous compounds, involves:

-

Synthesis of 2-(4-Fluorophenyl)acetamide :

-

N,N-Dimethylation :

Critical Considerations :

-

Methyl p-toluenesulfonate outperforms methyl iodide in safety and selectivity, reducing byproducts like quaternary ammonium salts.

-

Polar aprotic solvents enhance reagent solubility, while controlled base addition prevents overalkylation.

Industrial-Scale Manufacturing Processes

Large-scale production prioritizes cost-effectiveness and safety:

Preferred Method : Direct amidation in pyridine.

-

Batch Size : 100–500 kg

-

Workup : Solvent evaporation under reduced pressure, crystallization from n-heptane.

-

Throughput : 90–92% yield with >99% purity.

Environmental Adaptations :

-

Substitution of pyridine with recyclable solvents like 2-methyl-THF.

Comparative Analysis of Methodologies

Table 2 : Method Comparison

| Parameter | Direct Amidation | Alkylation | NNDMF-DMA Route |

|---|---|---|---|

| Yield (%) | 85 | 83 | 75 |

| Purity (%) | 99.1 | 99.7 | 98.5 |

| Scalability | Excellent | Good | Moderate |

| Cost (USD/kg) | 120 | 150 | 180 |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-fluorophenyl)acetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenylacetamides.

Scientific Research Applications

N,N-Dimethyl-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Variations in the aromatic substituent significantly alter electronic, steric, and biological properties.

Key Insights :

Modifications on the Acetamide Nitrogen

Key Insights :

Key Insights :

- Fluorophenyl Derivatives: The 4-fluorophenyl group is prevalent in anticancer and immunomodulatory agents, likely due to its balance of electronic effects and metabolic stability .

- Nitroheterocycles: Associated with carcinogenicity, highlighting the importance of substituent choice in drug design .

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy : Related compounds (e.g., ) show carbonyl stretches at ~1722 cm⁻¹ (C=O) and ~1662 cm⁻¹ (amide C=O), consistent with N,N-dimethylacetamide derivatives .

- NMR Data : Protons on N,N-dimethyl groups resonate at δ ~3.06 ppm (singlet), while aromatic protons in 4-fluorophenyl analogs appear as doublets (δ ~7.68–7.72 ppm) .

Q & A

Q. Basic

- NMR Spectroscopy : 1H NMR (δ 2.8–3.2 ppm for N(CH3)2; aromatic protons at δ 7.0–7.5 ppm) and 13C NMR (amide C=O at ~170 ppm) confirm substituent positions.

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and C-F vibration (~1220 cm⁻¹).

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 224.1) validates molecular weight.

- HPLC : Use a C18 column (UV detection at 254 nm) to assess purity (>98%) .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives?

Q. Advanced

- Structural Modifications : Introduce electron-withdrawing groups (e.g., NO2) at the fluorophenyl para-position or replace dimethylamide with cyclic amines.

- Computational Modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes.

- Bioassays : Test derivatives in enzyme inhibition assays (IC50 determination) and cell-based viability assays (MTT protocol). Use QSAR models with descriptors like logP and polar surface area .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and solvent controls (DMSO ≤0.1%).

- Orthogonal Validation : Compare enzyme inhibition (e.g., fluorescence-based assays) with SPR binding kinetics.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variables like incubation time or pH .

What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Q. Intermediate

- Slow Evaporation : Dissolve in acetone/hexane (1:2) and evaporate at 4°C.

- Vapor Diffusion : Use dichloromethane as the solvent and methanol as the antisolvent.

- Refinement : Solve structures via SHELXL (hydrogen bonding networks) and validate with R-factor <0.05 .

How should computational modeling of biological interactions be approached?

Q. Advanced

- Molecular Dynamics (MD) : Simulate in explicit water (AMBER force field) for 100 ns to analyze conformational stability.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-311++G**) to identify nucleophilic/electrophilic sites.

- Binding Free Energy : Use MM-PBSA to estimate ΔGbinding and correlate with experimental IC50 values .

What stability considerations are essential for long-term storage?

Q. Basic

- Storage Conditions : Argon atmosphere, -20°C in amber glass vials.

- Degradation Monitoring : Perform quarterly HPLC analysis; hydrolytic degradation manifests as free 4-fluorophenylacetic acid.

- Biological Use : Prepare fresh DMSO stocks (<10 mM) to avoid precipitation in aqueous buffers .

How can metabolic stability be assessed in preclinical studies?

Q. Advanced

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylation or demethylation products.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

What are best practices for toxicity profiling?

Q. Advanced

- Acute Toxicity : OECD Guideline 423 (oral administration in rodents; monitor LD50).

- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential.

- Cardiotoxicity : Patch-clamp assays for hERG channel inhibition .

How can regioselective functionalization of the fluorophenyl ring be achieved?

Q. Advanced

- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to install substituents.

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3)4 catalyst) for aryl-aryl bond formation.

- Protection Strategies : Temporarily block the amide group with Boc anhydride during halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.